molecular formula C9H5F3O4 B13145613 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid

4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B13145613
M. Wt: 234.13 g/mol
InChI Key: VWHVPJIATQUXIU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research applications.

Properties

Molecular Formula

C9H5F3O4

Molecular Weight

234.13 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)6-4(8(13)14)1-2-5-7(6)16-3-15-5/h1-2H,3H2,(H,13,14)

InChI Key

VWHVPJIATQUXIU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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